molecular formula C15H12N2O2S B13720488 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine

2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine

Cat. No.: B13720488
M. Wt: 284.3 g/mol
InChI Key: QXKPRHZLEULUTK-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a naphthyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine typically involves the reaction of 2-chloro-4-(1-naphthyl)pyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthyl group can undergo reduction reactions to form dihydronaphthyl derivatives.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydronaphthyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-4-(2-naphthyl)pyrimidine
  • 2-(Ethylsulfonyl)-4-(1-naphthyl)pyrimidine
  • 2-(Methylsulfonyl)-4-(1-anthryl)pyrimidine

Uniqueness

2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is unique due to the specific positioning of the methylsulfonyl and naphthyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-methylsulfonyl-4-naphthalen-1-ylpyrimidine

InChI

InChI=1S/C15H12N2O2S/c1-20(18,19)15-16-10-9-14(17-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

QXKPRHZLEULUTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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